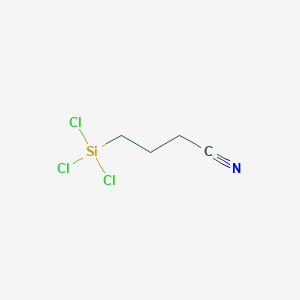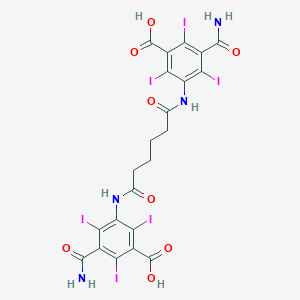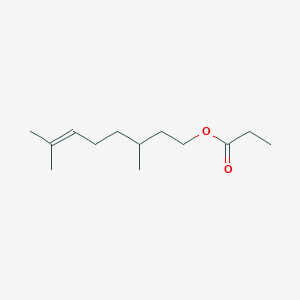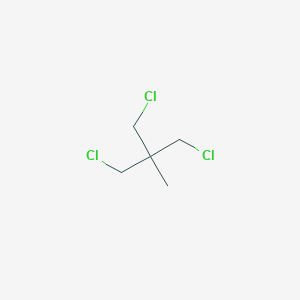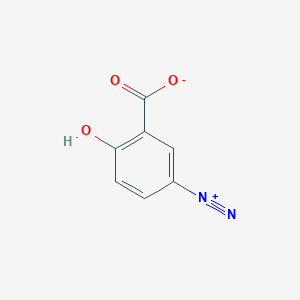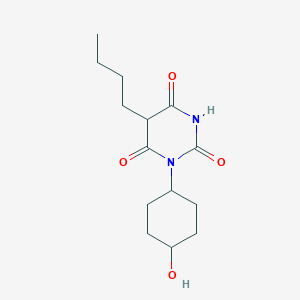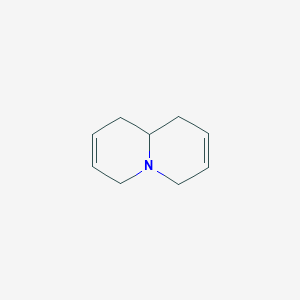
1,6,9,9a-Tetrahydro-4H-quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,9,9a-Tetrahydro-4H-quinolizine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has a unique structure that makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1,6,9,9a-Tetrahydro-4H-quinolizine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. It has also been shown to bind to specific receptors in the brain, leading to its analgesic and anticonvulsant effects.
Effets Biochimiques Et Physiologiques
1,6,9,9a-Tetrahydro-4H-quinolizine has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, the compound has been shown to possess analgesic, anti-inflammatory, and anticonvulsant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,6,9,9a-Tetrahydro-4H-quinolizine in lab experiments is its broad range of biological activities. The compound has been shown to exhibit antimicrobial, antifungal, antiviral, anticancer, analgesic, anti-inflammatory, and anticonvulsant properties. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1,6,9,9a-Tetrahydro-4H-quinolizine. One of the areas of research is the development of new drugs based on this compound. The broad range of biological activities exhibited by the compound makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of the compound. Further studies are needed to fully understand how the compound exerts its biological effects. Finally, there is a need for the development of new synthetic methods for the production of 1,6,9,9a-Tetrahydro-4H-quinolizine. New synthetic methods may lead to the production of more efficient and cost-effective methods for the production of this compound.
Méthodes De Synthèse
The synthesis of 1,6,9,9a-Tetrahydro-4H-quinolizine involves the condensation of a ketone with an amine in the presence of a reducing agent. One of the most common methods for synthesizing this compound is through the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction leads to the formation of an intermediate imine, which undergoes cyclization to form the final product.
Applications De Recherche Scientifique
1,6,9,9a-Tetrahydro-4H-quinolizine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The compound has also been shown to possess analgesic, anti-inflammatory, and anticonvulsant activities.
Propriétés
Numéro CAS |
1004-88-2 |
|---|---|
Nom du produit |
1,6,9,9a-Tetrahydro-4H-quinolizine |
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
4,6,9,9a-tetrahydro-1H-quinolizine |
InChI |
InChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-4,9H,5-8H2 |
Clé InChI |
VHMFCNJLBGINGR-UHFFFAOYSA-N |
SMILES |
C1C=CCN2C1CC=CC2 |
SMILES canonique |
C1C=CCN2C1CC=CC2 |
Synonymes |
1,6,9,9a-Tetrahydro-4H-quinolizine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



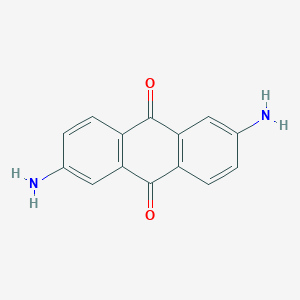
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)
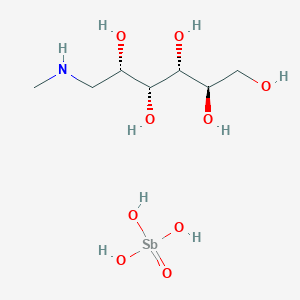
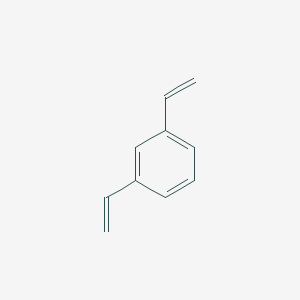

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)
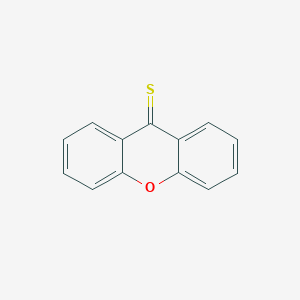
![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
